molecular formula C9H11NO4 B3130575 N-hydroxy-2,3-dimethoxybenzamide CAS No. 343773-22-8

N-hydroxy-2,3-dimethoxybenzamide

Cat. No.: B3130575
CAS No.: 343773-22-8
M. Wt: 197.19 g/mol
InChI Key: NASOZFSTXBHQND-UHFFFAOYSA-N
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Description

N-hydroxy-2,3-dimethoxybenzamide is a benzamide derivative known for its diverse biological activities Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological fields

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hydroxy-2,3-dimethoxybenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives. The reaction typically involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields for 2,3-dimethoxybenzamides range from 43% to 50% .

Industrial Production Methods: A green and efficient method for the preparation of benzamide derivatives involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-hydroxy-2,3-dimethoxybenzamide has been studied for its antioxidant, antibacterial, and metal chelating activities. It has shown effective total antioxidant and free radical scavenging activities, making it a potential candidate for therapeutic applications. Additionally, its antibacterial properties have been tested against various gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism by which N-hydroxy-2,3-dimethoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. The antibacterial activity is likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide

Comparison: N-hydroxy-2,3-dimethoxybenzamide stands out due to its unique combination of antioxidant, antibacterial, and metal chelating activities. While other similar compounds may exhibit one or two of these properties, the comprehensive activity profile of this compound makes it particularly valuable for research and potential therapeutic applications .

Properties

IUPAC Name

N-hydroxy-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-5-3-4-6(8(7)14-2)9(11)10-12/h3-5,12H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASOZFSTXBHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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